molecular formula C9H3BrF6O B1446890 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde CAS No. 1415130-39-0

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde

Cat. No. B1446890
CAS RN: 1415130-39-0
M. Wt: 321.01 g/mol
InChI Key: SZQVHPIMVGABOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 1415130-39-0 . It has a molecular weight of 321.02 . The IUPAC name for this compound is 2-bromo-4,6-bis(trifluoromethyl)benzaldehyde .


Molecular Structure Analysis

The InChI code for “2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde” is 1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.02 . It is stored at ambient temperature .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group in compounds like 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound can be utilized in the synthesis of FDA-approved drugs that contain the trifluoromethyl group as a pharmacophore, contributing to treatments for various diseases and disorders.

Agrochemical Synthesis

In the agrochemical industry, derivatives of trifluoromethyl compounds are used to protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety in such compounds contribute to their biological activities, making them valuable in developing new pesticides.

Organic Synthesis Intermediates

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde serves as an intermediate in organic synthesis, particularly in the construction of complex molecules with trifluoromethyl groups . These intermediates are crucial for creating compounds with desired properties for various applications.

Veterinary Medicine

Similar to their use in human pharmaceuticals, trifluoromethyl compounds are also employed in veterinary medicine. They can be part of the formulation of drugs used to treat various animal diseases, owing to their enhanced pharmacological effects .

Fluorine Chemistry Research

The study of fluorine-containing compounds, including those with trifluoromethyl groups, is a distinct branch of chemistry. Research in this field explores the bizarre behaviors exhibited by fluorine incorporation into organic molecules, leading to novel applications .

Mechanism of Action

In a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical. This radical can then remove a hydrogen atom from the benzylic position of the compound, forming a new radical. This new radical can then react with NBS again, resulting in the bromination of the compound .

properties

IUPAC Name

2-bromo-4,6-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVHPIMVGABOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2.59 M hexanes solution of n-BuLi (1.13 mL, 2.92 mmol) was added dropwise to a, 0° C., THF solution (4 mL) of 2,2,6,6-tetramethylpiperidine (0.50 mL, 2.92 mmol). After 5 min at 0° C., the solution was cooled to −78° C. and 1-bromo-3,5-bis(trifluoromethyl)benzene was added dropwise over 2 min. The resulting brown amber colored solution was stirred at −78° C. for an additional 20 min. Ethyl formate (0.587 mL, 7.30 mmol) was then added dropwise at −78° C. over 1 min. After 30 min at −78° C., 1 M aqueous HCl was added, the layers were separated and the organic layer was washed with 0.1 M aqueous HCl and 1 M aqueous. The organic layer was dried (Na2SO4), concentrated, and short path vacuum distilled to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.587 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.13 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.